![molecular formula C13H15FN2O B2517585 N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide CAS No. 1825629-51-3](/img/structure/B2517585.png)

N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

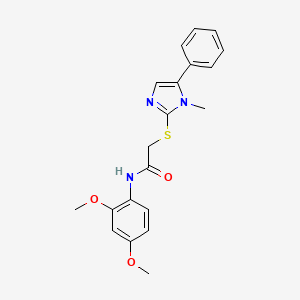

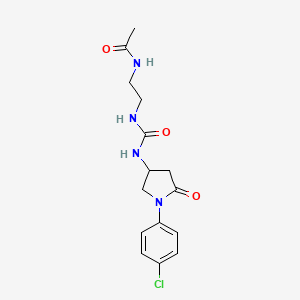

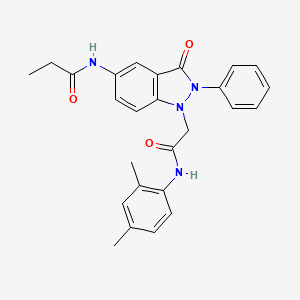

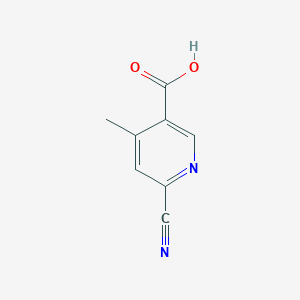

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the acylation of amines with acyl chlorides or anhydrides. For example, paper describes the synthesis of an acetamide derivative through the reaction of an aniline with POCl3 in acetate. Similarly, paper outlines the synthesis of an anticancer acetamide derivative by stirring a phenoxy acetic acid with an amine in dry dichloromethane, followed by the addition of lutidine and TBTU. These methods could potentially be adapted for the synthesis of "N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry, as seen in papers , , , and . X-ray crystallography is also used to determine the precise three-dimensional arrangement of atoms within a molecule, as demonstrated in papers and . These techniques would be essential for confirming the molecular structure of the compound .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions, as discussed in paper . These interactions can significantly influence the physical properties and reactivity of the compounds. The reactivity of the acetamide group can also be modified by substituents on the aromatic ring or the nitrogen atom, which can be seen in the synthesis of biologically active compounds in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of halogen atoms, as seen in paper , can affect the compound's reactivity and interaction with biological targets. The electronic behavior of intramolecular hydrogen bonds, as investigated in paper , can also impact the compound's properties. These aspects would be relevant for a comprehensive analysis of "N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide."

Scientific Research Applications

Synthesis and Biological Activities

- Acetamide derivatives have been synthesized and evaluated for their antimalarial activities, demonstrating significant correlations between antimalarial potency and specific structural features. These studies highlight the potential of acetamide compounds in developing antimalarial drugs (Werbel et al., 1986).

Herbicidal Applications

- Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides have been designed, synthesized, and shown to possess herbicidal activities against dicotyledonous weeds, suggesting the utility of acetamide derivatives in agricultural applications (Wu et al., 2011).

Drug Metabolism and Pharmacokinetics

- The metabolism of certain pharmaceuticals, including the detection of novel metabolites in human liver microsomes and urine, has been studied, providing insight into the metabolic pathways and potential toxicological profiles of acetamide-containing drugs (Goda et al., 2006).

Chemoselective Synthesis

- Acetamide derivatives have been utilized in chemoselective synthesis processes, such as the acetylation of 2-aminophenol, demonstrating their role as intermediates in the synthesis of pharmaceuticals and other organic compounds (Magadum & Yadav, 2018).

Photoreactivity Studies

- The photoreactivity of drugs, such as flutamide, has been examined in different solvents, providing insights into the stability and degradation pathways of acetamide-containing compounds under light exposure (Watanabe et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-3-8-16(2)10-13(17)15-9-11-4-6-12(14)7-5-11/h1,4-7H,8-10H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFUUZODSMESDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC(=O)NCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)

![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)

![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)

![N-[2-({2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]-2-phenylacetamide](/img/structure/B2517523.png)

![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)